molecular formula C11H22ClNO2 B1374867 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride CAS No. 1220017-80-0

3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride

Cat. No.: B1374867
CAS No.: 1220017-80-0
M. Wt: 235.75 g/mol
InChI Key: DBEKKWFVGOMWEW-UHFFFAOYSA-N
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Description

3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is a piperidine derivative functionalized with an allyloxy ethoxymethyl substituent. Piperidine derivatives are widely studied for their pharmacological properties, including interactions with neurotransmitter receptors and enzyme inhibition . The allyloxy group may confer reactivity for further chemical modifications, such as click chemistry or polymerization .

Properties

IUPAC Name

3-(2-prop-2-enoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-2-6-13-7-8-14-10-11-4-3-5-12-9-11;/h2,11-12H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEKKWFVGOMWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 3-piperidone or N-protected 3-piperidone is commonly used as the starting material for 3-substituted piperidines.
  • The allyloxyethoxy methyl substituent can be introduced via alkylation using a suitable alkyl halide or tosylate derivative of 2-(allyloxy)ethanol.

Stepwise Synthetic Route

Step Reaction Type Description Conditions & Notes
1 Protection of piperidone nitrogen Protecting group (e.g., Boc, benzyl) introduced to nitrogen to prevent side reactions Use of Boc anhydride or benzyl chloride under basic conditions
2 Alkylation at 3-position Nucleophilic substitution or Grignard reaction to introduce the 2-(allyloxy)ethoxy methyl group Alkyl halide or tosylate of 2-(allyloxy)ethanol reacted with 3-piperidone derivative in THF or ether at 0–5 °C
3 Deprotection Removal of protecting group to regenerate free amine Acidic or hydrogenolysis conditions, e.g., HCl in ethanol or Pd/C hydrogenation
4 Formation of hydrochloride salt Reaction of free base with HCl to form hydrochloride salt Saturated HCl in ether or ethanol, crystallization at low temperature

Representative Reaction Conditions

  • Alkylation : The 3-piperidone derivative is treated with 2-(allyloxy)ethyl halide under inert atmosphere (nitrogen), in anhydrous tetrahydrofuran or diethyl ether, cooled to 0–5 °C to control reactivity and minimize side reactions.
  • Deprotection : Removal of protecting groups such as benzyl or Boc is achieved by catalytic hydrogenation (Pd/C, H2, 1 atm, 25–60 °C) or acid-mediated cleavage (reflux in concentrated HCl).
  • Salt formation : The free amine is dissolved in an appropriate solvent (ethanol, isopropanol) and treated with dry hydrogen chloride gas or aqueous HCl to yield the hydrochloride salt, which is isolated by crystallization at 0 °C or below.

Detailed Research Findings and Data

Yields and Purity

  • Alkylation reactions typically yield 70–90% of the desired 3-substituted piperidine intermediate, depending on the alkylating agent and reaction conditions.
  • Deprotection steps show yields around 70–85%, with purity confirmed by TLC and mass spectrometry.
  • Hydrochloride salt formation results in crystalline solids with high purity (>98%), suitable for pharmaceutical applications.

Analytical Characterization

Parameter Method Typical Result for 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride
Molecular Weight Mass Spectrometry (ESI-MS) m/z consistent with molecular ion peak plus HCl salt form
Purity HPLC >98%
Crystallinity X-Ray Diffraction Confirmed crystalline hydrochloride salt formation
Melting Point Differential Scanning Calorimetry (DSC) Sharp melting point consistent with hydrochloride salt (~150–170 °C)

Reaction Optimization

  • Use of anhydrous solvents and inert atmosphere is critical to prevent hydrolysis or side reactions.
  • Temperature control at low temperatures (0–5 °C) during alkylation minimizes by-products.
  • Choice of protecting group affects ease of deprotection and overall yield; Boc and benzyl are preferred for their stability and clean removal.
  • Crystallization conditions (solvent choice, temperature profile) influence the purity and particle size of the hydrochloride salt.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Yield (%) Notes
Protection Boc anhydride or benzyl chloride, base 85–95 Protects nitrogen during alkylation
Alkylation 2-(Allyloxy)ethyl bromide/tosylate, THF, 0–5 °C 70–90 Introduces allyloxyethoxy methyl at 3-position
Deprotection Pd/C, H2 or HCl reflux 70–85 Removes protecting group cleanly
Hydrochloride salt formation Dry HCl gas or aqueous HCl, ethanol, 0 °C 90–98 Forms stable crystalline hydrochloride salt

Chemical Reactions Analysis

3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the allyloxy or ethoxy groups are replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions, particularly with electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Hydrochloride Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride with analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Key Properties
3-{[2-(Allyloxy)ethoxy]methyl}piperidine HCl Not provided C₁₂H₂₂ClNO₂ (inferred) ~259.7 (calc.) Allyloxy ethoxymethyl Likely hydrophilic due to ether groups
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Low water solubility; stable at room temp
3-(2-Methylphenoxy)piperidine HCl 1858256-18-4 C₁₂H₁₇ClNO 233.7 2-Methylphenoxy Acute toxicity (oral, dermal); store at 2–8°C
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl Not provided C₁₆H₂₂Cl₂NO 318.28 Dichloro-dimethylphenoxy ethyl Irritant; halogenated substituents
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl 1289386-70-4 C₁₃H₁₈Cl₂FNO 294.19 Chloro-fluoro-benzyloxymethyl High halogen content; potential reactivity
3-[(Phenylsulfonyl)methyl]piperidine HCl 101768-74-5 C₁₂H₁₈ClNO₂S 275.79 Phenylsulfonylmethyl Sulfonyl group enhances stability

Notes:

  • The allyloxy ethoxymethyl group in the target compound introduces ether linkages, which may improve solubility compared to aromatic substituents like diphenylmethoxy .

Toxicity and Handling Precautions

Acute Toxicity:
  • 3-(2-Methylphenoxy)piperidine HCl: Classified as acutely toxic (OSHA HCS GHS Category 4) with risks of skin corrosion, eye damage, and organ toxicity .
  • 4-(Diphenylmethoxy)piperidine HCl : Labeled "harmful" but lacks specific acute toxicity data .
Environmental Impact:
  • Limited environmental data exist for most compounds, emphasizing the need for further studies .

Biological Activity

3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₂₄ClNO₂
  • CAS Number : 1219949-16-2
  • Molecular Weight : 239.79 g/mol

Structural Features

FeatureDescription
Piperidine RingCentral to its biological activity
Allyloxy GroupMay contribute to unique interactions
Ethoxy GroupEnhances solubility and stability

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through:

  • Histamine Receptors : Potential antagonist activity at histamine H3 receptors, which are implicated in cognitive processes and pain modulation.
  • Sigma Receptors : Affinity for sigma-1 receptors, suggesting roles in neuroprotection and analgesia.

Proposed Mechanisms

  • Neurotransmitter Modulation : Alters the release of neurotransmitters such as dopamine and serotonin.
  • Enzyme Inhibition : May inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antibacterial activity against Gram-positive pathogens, including:

  • Staphylococcus aureus
  • Enterococcus faecium
  • Streptococcus pneumoniae

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Studies

  • Antidepressant Activity : In studies comparing piperidine derivatives, compounds similar to this compound showed biological activity comparable to established antidepressants like viloxazine, indicating potential for mood disorder treatments .
  • Pain Management : Research has highlighted the dual-action potential of compounds targeting both histamine and sigma receptors, which could lead to innovative treatments for chronic pain conditions .

In Vitro Studies

In vitro assays have demonstrated the following:

  • Cell Viability Assays : The compound exhibited low cytotoxicity across various cell lines at therapeutic concentrations.
  • Binding Affinity Tests : High affinity for H3 and sigma receptors was recorded, supporting its role as a potential therapeutic agent.

In Vivo Studies

Animal models have been used to evaluate the efficacy of the compound in pain relief and mood enhancement:

Study TypeFindings
Pain ModelsSignificant reduction in pain response observed
Depression ModelsImproved behavioral scores compared to control

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for preparing 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride?

  • Methodological Answer : The synthesis typically involves:
  • Piperidine Intermediate Formation : Hydrogenation of pyridine derivatives using catalysts like Pd/C under hydrogen gas .
  • Ethoxylation and Substitution : Introducing the allyloxy-ethoxy moiety via nucleophilic substitution, optimized with polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions .
  • Hydrochloride Salt Formation : Acidic workup using HCl in ethanol or ether to precipitate the hydrochloride salt .
    Reaction monitoring via TLC or HPLC and purification via recrystallization or column chromatography are recommended to achieve >95% purity.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with characteristic peaks for the piperidine ring (δ 1.4–2.8 ppm) and allyloxy-ethoxy groups (δ 3.5–4.5 ppm) .
  • HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 210–220 nm .
  • Elemental Analysis : Validates the hydrochloride salt stoichiometry (e.g., Cl⁻ content) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (P95) if dust/aerosols are generated .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Reaction Pathway Modeling : Use density functional theory (DFT) to calculate activation energies for key steps (e.g., ethoxylation) and identify transition states .
  • Solvent Effects : Simulate solvent interactions via COSMO-RS to optimize polarity and proticity for substitution reactions .
  • Machine Learning : Train models on existing piperidine reaction datasets to predict yields and side products under varying conditions (e.g., temperature, catalysts) .

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Conduct OECD-compliant acute toxicity tests (e.g., OECD 423 for oral toxicity) and compare results across multiple labs to identify protocol variability .
  • Metabolite Profiling : Use LC-MS to detect reactive metabolites that may explain discrepancies in cytotoxicity .
  • Dose-Response Studies : Establish NOAEL (no-observed-adverse-effect level) ranges in in vitro models (e.g., HepG2 cells) to clarify thresholds for toxicity .

Q. What strategies are effective for evaluating the biological activity of this compound in drug discovery?

  • Methodological Answer :
  • Target Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to screen for binding to GPCRs or ion channels, common targets for piperidine derivatives .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., varying alkoxy chains) to correlate structural changes with activity .
  • In Vivo Pharmacokinetics : Assess bioavailability and brain penetration in rodent models using radiolabeled compounds .

Q. How does this compound behave under extreme pH or temperature conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH over 4 weeks, monitoring decomposition via HPLC. Acidic conditions (pH <3) may hydrolyze the ether linkage, while alkaline conditions (pH >10) could degrade the piperidine ring .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C to identify decomposition thresholds .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Reactor Design : Use continuous-flow reactors to improve heat dissipation and mixing efficiency for exothermic steps (e.g., ethoxylation) .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of critical parameters (e.g., solvent ratios, intermediate concentrations) .
  • Waste Minimization : Optimize solvent recovery via distillation and catalyst recycling to reduce environmental impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride
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3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride

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